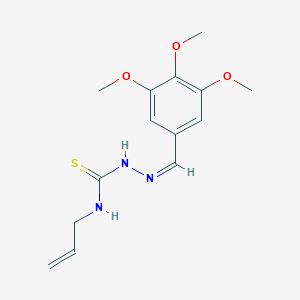
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid, also known as STS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. STS is a thiosemicarbazone derivative that has shown promising results in various preclinical studies for the treatment of cancer, viral infections, and neurodegenerative diseases.
Mécanisme D'action
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid induces apoptosis by inhibiting the activity of ribonucleotide reductase and disrupting DNA synthesis. N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In viral infections, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid inhibits the replication of the virus by interfering with the viral DNA synthesis. In neurodegenerative diseases, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid acts as an antioxidant and protects neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has been shown to have a low toxicity profile and does not cause significant toxicity in normal cells. In cancer cells, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid induces apoptosis and inhibits cell proliferation. In viral infections, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid inhibits viral replication and reduces the viral load. In neurodegenerative diseases, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid acts as an antioxidant and protects neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in lab experiments include its low toxicity profile, multiple mechanisms of action, and potential therapeutic applications in various fields of medicine. However, the limitations of using N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further studies to determine its efficacy and safety in clinical trials.
Orientations Futures
For N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid research include investigating its potential use in combination with other therapeutic agents for the treatment of cancer and viral infections. Additionally, further studies are needed to determine the optimal dosage and administration route for N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in clinical trials. Furthermore, the potential use of N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in the treatment of neurodegenerative diseases requires further investigation to determine its efficacy and safety in preclinical and clinical studies.
Méthodes De Synthèse
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid can be synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide and allyl bromide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in its pure form.
Applications De Recherche Scientifique
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has shown promising results as a potent anti-tumor agent by inducing apoptosis and inhibiting the growth of cancer cells. N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has also been investigated for its antiviral properties and has shown efficacy against herpes simplex virus and human cytomegalovirus. Additionally, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid |
|---|---|
Formule moléculaire |
C14H19N3O3S |
Poids moléculaire |
309.39 g/mol |
Nom IUPAC |
1-prop-2-enyl-3-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H19N3O3S/c1-5-6-15-14(21)17-16-9-10-7-11(18-2)13(20-4)12(8-10)19-3/h5,7-9H,1,6H2,2-4H3,(H2,15,17,21)/b16-9- |
Clé InChI |
GIUVJDBJMBLREF-SXGWCWSVSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=N\NC(=S)NCC=C |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NCC=C |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B254893.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)
![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)
![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254898.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)
![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)
